molecular formula C20H16N2O2 B12640400 methyl 2-(9H-carbazol-3-ylamino)benzoate

methyl 2-(9H-carbazol-3-ylamino)benzoate

Cat. No.: B12640400
M. Wt: 316.4 g/mol
InChI Key: GUTQFVKOFSMTSW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(9H-carbazol-3-ylamino)benzoate typically involves the reaction of 9H-carbazole with methyl 2-aminobenzoate under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(9H-carbazol-3-ylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(9H-carbazol-3-ylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(9H-carbazol-3-ylamino)benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(9H-carbazol-3-ylamino)benzoate is unique due to its combined structural features of carbazole and benzoate moieties. This combination imparts distinct electronic and photophysical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

methyl 2-(9H-carbazol-3-ylamino)benzoate

InChI

InChI=1S/C20H16N2O2/c1-24-20(23)15-7-3-5-9-18(15)21-13-10-11-19-16(12-13)14-6-2-4-8-17(14)22-19/h2-12,21-22H,1H3

InChI Key

GUTQFVKOFSMTSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=CC3=C(C=C2)NC4=CC=CC=C43

Origin of Product

United States

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